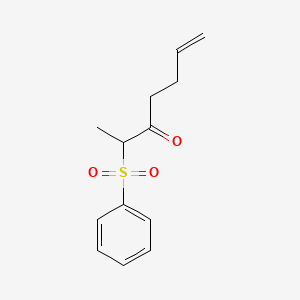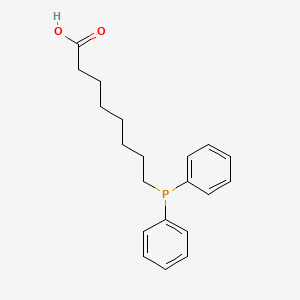
11-(dodecanoylamino)undecanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(dodecanoylamino)undecanoic Acid is an organic compound that belongs to the class of fatty acids. It is characterized by a long aliphatic chain with an amide group, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(dodecanoylamino)undecanoic Acid typically involves a multi-step process. One common method starts with the preparation of 11-aminoundecanoic acid from undecylenic acid, which is derived from castor oil . The steps include:
Transesterification: Castor oil is transesterified with methanol to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes hydrobromination to form 11-bromoundecanoic acid.
Amination: 11-bromoundecanoic acid is then aminated to produce 11-aminoundecanoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and efficiency. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds .
化学反応の分析
Types of Reactions
11-(dodecanoylamino)undecanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
科学的研究の応用
11-(dodecanoylamino)undecanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and cell membranes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of polymers and surfactants
作用機序
The mechanism of action of 11-(dodecanoylamino)undecanoic Acid involves its interaction with various molecular targets. It can modulate the activity of enzymes and receptors, influencing cellular pathways. For example, it may affect lipid metabolism and membrane integrity .
類似化合物との比較
Similar Compounds
11-aminoundecanoic acid: A precursor in the synthesis of 11-(dodecanoylamino)undecanoic Acid.
12-aminododecanoic acid: Another fatty acid amide with similar properties
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with an amide group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
特性
| 79564-73-1 | |
分子式 |
C23H45NO3 |
分子量 |
383.6 g/mol |
IUPAC名 |
11-(dodecanoylamino)undecanoic acid |
InChI |
InChI=1S/C23H45NO3/c1-2-3-4-5-6-7-10-13-16-19-22(25)24-21-18-15-12-9-8-11-14-17-20-23(26)27/h2-21H2,1H3,(H,24,25)(H,26,27) |
InChIキー |
GCMDENVFJBBGCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)


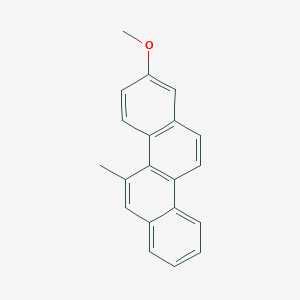
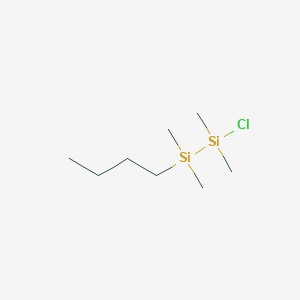
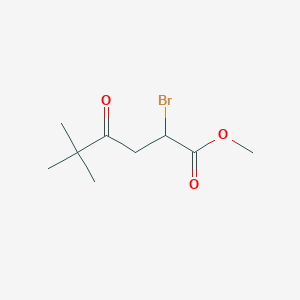
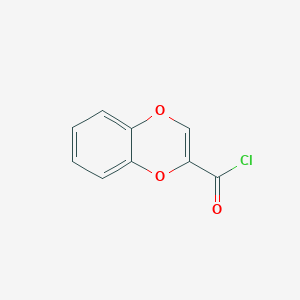
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
